tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl carbamate group attached to a 2-(5-bromo-2-fluorophenoxy)ethyl moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate typically involves the reaction of 2-(5-bromo-2-fluorophenoxy)ethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride or sodium bis(trimethylsilyl)amide. The reaction is carried out in an aprotic solvent like tetrahydrofuran at low temperatures (0°C) under an inert atmosphere (nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyethyl carbamates.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates and their derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate involves its conversion to active intermediates through enzymatic or chemical reactions. The carbamate group can be hydrolyzed by esterases to release the corresponding amine, which can then interact with molecular targets such as enzymes or receptors. The phenoxyethyl moiety may also participate in binding interactions with specific proteins or nucleic acids, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-5-fluorophenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
Uniqueness
tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenoxyethyl moiety, which can influence its reactivity and interactions with biological targets. The combination of these halogens can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromo-2-fluorophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTKXEHXYDVTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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